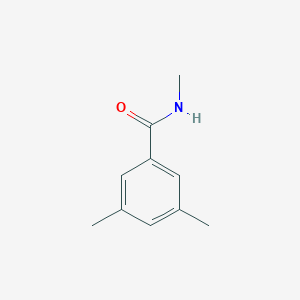

N,3,5-trimethylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

172369-18-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N,3,5-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)6-9(5-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |

InChI Key |

OUVOUFRXCCSSDT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC)C |

Synonyms |

Benzamide, N,3,5-trimethyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of N,3,5 Trimethylbenzamide and Its Derivatives

Established Synthetic Pathways for N,3,5-trimethylbenzamide and Related Benzamides

Conventional methods for the synthesis of this compound primarily involve the formation of an amide bond between a 3,5-dimethylbenzoic acid derivative and methylamine (B109427).

The most straightforward approach to this compound is the direct condensation of 3,5-dimethylbenzoic acid and methylamine. This reaction, a classic example of amidization, typically involves the removal of a water molecule. While direct thermal condensation is possible, it often requires high temperatures. To facilitate this transformation under milder conditions, various coupling reagents are employed to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization in chiral substrates. Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues, are also highly effective. These reagents convert the carboxylic acid into a more reactive species, which is then readily attacked by methylamine to form the desired amide.

A classic example is the reaction between benzoic acid and methylamine, which yields N-methylbenzamide and water. nih.gov This fundamental reaction can be adapted for the synthesis of this compound by using 3,5-dimethylbenzoic acid as the starting material.

A highly efficient and common method for preparing this compound involves the use of more reactive derivatives of 3,5-dimethylbenzoic acid. The most prevalent of these is the corresponding acyl chloride, 3,5-dimethylbenzoyl chloride. This acid chloride readily reacts with methylamine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, esters of 3,5-dimethylbenzoic acid can be used as starting materials. The reaction of a methyl or ethyl ester with methylamine, known as aminolysis, can produce the desired amide. This process is often slower than the acyl chloride route and may require heating or the use of a catalyst.

While less common for the direct synthesis of this compound from its constituent parts, reductive amination principles can be applied to modify related amides. For instance, if 3,5-dimethylbenzamide (B1616538) were available, it could potentially be N-methylated. Traditional methods for N-methylation of amides often involve the use of hazardous reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base. organic-chemistry.org

A key challenge in the N-methylation of primary amides is controlling the degree of methylation, as over-methylation to the tertiary amide can occur. However, recent advancements have led to more selective methods. For example, the use of quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide as solid methylating agents has been shown to achieve monoselective N-methylation of amides. nih.gov

Other classical methods for forming the benzamide (B126) core, while not as direct for this compound, are worth noting. The Hofmann rearrangement of a suitable α-keto amide could theoretically be employed, although this is a multi-step process. Additionally, the reaction of an organometallic reagent, such as a Grignard reagent derived from 1-bromo-3,5-dimethylbenzene, with methyl isocyanate could potentially yield the target amide, though side reactions are common.

Catalytic Approaches in this compound Synthesis and Functionalization

Modern synthetic chemistry has seen a surge in the development of catalytic methods for amide bond formation and functionalization, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Several transition metals have proven to be effective catalysts for the synthesis and modification of benzamides, including those structurally related to this compound.

Ruthenium Systems: Ruthenium catalysts have emerged as powerful tools for the N-methylation of amides. A notable example is the use of a ruthenium(II) catalyst for the efficient synthesis of N-methylated amides using methanol (B129727) as a green and readily available C1 source. organic-chemistry.orgresearchgate.netnih.gov This method is atom-economical and avoids the use of toxic methylating agents. organic-chemistry.org The reaction is believed to proceed through a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amide. This approach is applicable to a wide range of amides, including those with various substituents on the aromatic ring. organic-chemistry.org

Nickel Systems: Nickel catalysis has been effectively used in amination reactions. For instance, nickel-catalyzed amination of aryl chlorides and sulfamates provides a route to N-aryl amines. scispace.com More relevant to the synthesis of this compound, nickel catalysts can be employed in the amination of aryl esters. This allows for the conversion of a methyl 3,5-dimethylbenzoate (B1240308) to the desired amide by reaction with methylamine. Nickel catalysis is also utilized in the amination of alkyl electrophiles, offering a pathway for constructing C(sp³)-N bonds. nih.gov

Palladium Systems: Palladium-catalyzed reactions are widely used for the synthesis of amides. One prominent method is palladium-catalyzed aminocarbonylation. In this reaction, an aryl halide, such as 1-bromo-3,5-dimethylbenzene, can be coupled with carbon monoxide and methylamine in the presence of a palladium catalyst to form this compound. researchgate.net This method is highly versatile and allows for the direct construction of the amide functionality from readily available starting materials. Palladium catalysis is also effective for the N-arylation of various nitrogen-containing compounds. researchgate.netnih.govresearchgate.net

Manganese Systems: Manganese, an earth-abundant and less toxic metal, has gained attention in catalysis. Manganese catalysts have been successfully used for the direct amidation of esters with amines. nih.govorgsyn.org This provides a direct route to amides from ester starting materials under catalytic conditions. Furthermore, manganese-catalyzed C-H amination reactions have been developed, which could potentially be used for the late-stage functionalization of molecules containing a 3,5-dimethylphenyl moiety. cengage.com.aunih.gov

Chromium Systems: Chromium catalysts have also been employed in amidation reactions. For example, chromium(III) chloride has been shown to catalyze the amidation of esters with nitroarenes, using magnesium as a reductant. nih.govorganic-chemistry.org This method provides a step-economic route to amides from readily available starting materials.

Organocatalysis in Benzamide Derivatization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. In the context of benzamide derivatization, organocatalysts can facilitate asymmetric reactions, enabling the stereocontrolled introduction of functional groups. While specific organocatalytic applications for this compound are not extensively documented, general principles of enamine and iminium ion catalysis can be extrapolated. For instance, chiral secondary amines like proline can catalyze the α-functionalization of carbonyl compounds that could be precursors to or react with benzamide derivatives. youtube.com

A potential application involves the asymmetric α-C–H functionalization of the N-methyl group. Chiral ammonium catalysts could potentially be employed in Mannich-type reactions, adding the N-methyl group to electrophiles like enals in a highly enantioselective manner. chemrxiv.org This strategy would yield chiral amine derivatives, significantly increasing the molecular complexity. Another avenue is the functionalization of the aromatic ring, where organocatalysts could direct the addition of nucleophiles or electrophiles to specific positions, guided by the electronic nature of the benzamide moiety.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound and its derivatives can be approached through the lens of green chemistry to minimize environmental impact. Key metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are used to evaluate the "greenness" of a synthetic route. whiterose.ac.uknih.govmdpi.com The ideal synthesis would have a high atom economy, meaning most of the atoms from the reactants are incorporated into the final product, and a low E-Factor (Environmental Factor), which quantifies the amount of waste produced. nih.govmdpi.com

A traditional synthesis of this compound might involve the reaction of 3,5-dimethylbenzoyl chloride with methylamine. This route, while effective, generates hydrochloride waste. Greener alternatives focus on direct amide formation from 3,5-dimethylbenzoic acid and methylamine using catalytic methods. Boronic acid derivatives have been shown to be effective catalysts for direct amide formation under ambient conditions. nih.gov Iron(III) sulfate has also been utilized as a catalyst for the synthesis of N-alkylbenzamides in water, a green solvent. youtube.com Such methods avoid the use of stoichiometric activating agents and often employ more benign solvents, leading to a significant reduction in waste and improved safety profiles.

Below is a comparative table illustrating the application of green chemistry metrics to different hypothetical synthetic routes for this compound.

| Metric | Route A: Acid Chloride | Route B: Catalytic Amidation | Ideal Value |

| Atom Economy (AE) | Lower (due to HCl byproduct) | 100% (theoretically) | 100% |

| E-Factor | Higher (solvents, reagents, byproducts) | Lower (less waste) | ~0 |

| Solvent Choice | Often chlorinated solvents | Water or high-boiling point, recyclable solvents | Benign, recyclable, or no solvent |

| Catalyst | None (stoichiometric reagent) | Catalytic (e.g., Boronic Acid, Fe(III)) | Recyclable, non-toxic |

Advanced Derivatization and Structural Diversification of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives through various chemical transformations.

Halogenation and Halogenated Benzamide Derivative Synthesis

Halogenated benzamides are important intermediates in organic synthesis and are present in many biologically active compounds. The introduction of halogen atoms onto the this compound structure can be achieved with high regioselectivity. The amide group can act as a directing group in C-H activation reactions, typically favoring functionalization at the ortho positions (C2 and C6). rsc.org Palladium-catalyzed methods have been developed for the ortho-selective C–H halogenation of various benzamides. acs.org

An alternative strategy involves oxidative halodeboronation, where a boron handle is first installed and then replaced by a halogen, offering excellent regioselectivity for the ortho position of N-aryl amides. rsc.org These methods allow for the precise installation of chlorine, bromine, or iodine atoms.

| Derivative | Potential Synthetic Method | Halogenating Agent |

| 2-Chloro-N,3,5-trimethylbenzamide | Pd-catalyzed C-H chlorination | N-Chlorosuccinimide (NCS) |

| 2-Bromo-N,3,5-trimethylbenzamide | Pd-catalyzed C-H bromination | N-Bromosuccinimide (NBS) |

| 2-Iodo-N,3,5-trimethylbenzamide | Oxidative halodeboronation | N-Iodosuccinimide (NIS) |

Introduction of Diverse Substituents on the Aromatic Ring System

Beyond halogenation, a variety of other functional groups can be introduced onto the aromatic ring of this compound. Transition metal-catalyzed C-H functionalization is a powerful strategy for this purpose. acs.orgacs.org For example, rhodium-catalyzed reactions can achieve ortho-acylation of benzamides using aldehydes. nih.gov This would introduce a ketone functionality at the C2 position.

The existing methyl groups on the ring also influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, dirhodium catalysts can facilitate the C-H functionalization of the benzylic C-H bonds of the methyl groups on the aromatic ring, allowing for the introduction of various groups at these positions. nih.gov This opens up possibilities for creating derivatives with extended side chains.

Modifications at the Amide Nitrogen Atom

The amide nitrogen atom provides another site for structural modification. N-alkylation of amides can be achieved using alcohols in the presence of suitable catalysts, which proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govrsc.org This would allow for the replacement of the N-methyl group with a variety of other alkyl or benzyl (B1604629) groups. This reaction is considered green as water is the only byproduct. rsc.org

Acid-catalyzed N-alkylation using alcohols that can form stabilized carbocation intermediates is another viable method. flvc.org Additionally, direct alkylation of N,N-dialkyl benzamides has been demonstrated using lithium diisopropylamide (LDA) to promote the reaction with methyl sulfides, suggesting pathways for C-C bond formation at the alpha-position to the nitrogen, though this is more applicable to N,N-dialkyl derivatives. nih.govresearchgate.net

Multi-Component Reactions (MCRs) Involving Benzamide Precursors

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom and step economy. nih.govtaylorfrancis.com While this compound itself may not be a direct substrate for common MCRs like the Ugi or Passerini reactions, its precursors or derivatives can be utilized. nih.gov

For instance, 2-iodobenzamides can participate in copper-catalyzed three-component reactions with terminal alkynes and indole (B1671886) or pyrrole (B145914) derivatives to produce 3,3-disubstituted isoindolinones. researchgate.net Similarly, ortho-functionalized benzoic acids, which are precursors to benzamides, can be used in transition-metal-free, three-component syntheses of phthalimides. beilstein-journals.org These strategies allow for the rapid assembly of complex heterocyclic structures from simple benzamide-related starting materials. The sequencing of MCRs with subsequent cyclization reactions is a powerful approach for generating diverse molecular scaffolds for drug discovery. nih.gov

Late-Stage Functionalization Strategies

The chemical structure of this compound presents several sites amenable to late-stage functionalization. These include the aromatic C-H bonds at the ortho- and para-positions relative to the amide group, as well as the C-H bonds of the three methyl groups. The electronic nature of the substituents—the electron-withdrawing amide and the electron-donating methyl groups—influences the reactivity of the aromatic ring, while the methyl groups themselves offer opportunities for benzylic functionalization.

While direct experimental data on the late-stage functionalization of this compound is limited in publicly available literature, a comprehensive understanding of established methodologies for similarly substituted benzamides allows for the extrapolation of promising strategies. Key approaches include directed C-H activation, halogenation, and nitration of the aromatic ring, alongside benzylic functionalization of the methyl groups.

Aromatic C-H Functionalization:

The functionalization of the aromatic C-H bonds of this compound is a primary avenue for structural diversification. The amide functionality can act as a directing group, facilitating reactions at the ortho-positions (C2 and C6). However, the steric hindrance from the N-methyl group and the adjacent 3,5-dimethyl substituents may influence the feasibility and efficiency of such transformations.

Ortho-Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for ortho-functionalization. researchgate.netlibretexts.org For benzamides, palladium, rhodium, and ruthenium catalysts are commonly employed. researchgate.net The amide's carbonyl oxygen can coordinate to the metal center, bringing it in close proximity to the ortho C-H bonds and facilitating their cleavage and subsequent functionalization. While the N-methyl group in this compound might pose a steric challenge, similar transformations have been achieved on N-alkyl benzamides.

Meta-Functionalization: Achieving meta-selective C-H functionalization is a significant challenge in organic synthesis due to the lack of a directing group that can readily access this position. rsc.org However, recent advancements have seen the development of specialized templates and catalytic systems that can achieve meta-functionalization of aromatic rings. rsc.org These strategies often involve the use of a U-shaped template that can bridge the directing group and the meta-position, though their direct applicability to this compound would require specific investigation.

Para-Functionalization: The para-position (C4) of this compound is electronically activated by the two meta-positioned methyl groups. This makes it a potential site for electrophilic aromatic substitution reactions.

Halogenation:

The introduction of halogen atoms onto the aromatic ring of this compound can serve as a valuable handle for further synthetic transformations, such as cross-coupling reactions.

Ortho-Halogenation: Palladium-catalyzed ortho-halogenation of benzamides has been reported, utilizing the amide as a directing group. nih.gov Reagents such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) can be used as halogen sources. The regioselectivity is typically high for the ortho-position.

Para-Halogenation: Given the electronic activation at the para-position, electrophilic halogenation could potentially occur at this site. Standard halogenation conditions, such as using bromine or chlorine with a Lewis acid catalyst, could favor substitution at the C4 position. khanacademy.org

A hypothetical data table for the potential halogenation of this compound, based on general knowledge of benzamide chemistry, is presented below.

| Halogenating Agent | Catalyst/Conditions | Expected Major Product(s) | Potential Yield Range |

| N-Iodosuccinimide (NIS) | Pd(OAc)₂ | N-methyl-2-iodo-3,5-dimethylbenzamide | Moderate to Good |

| N-Bromosuccinimide (NBS) | Pd(OAc)₂ | N-methyl-2-bromo-3,5-dimethylbenzamide | Moderate to Good |

| Bromine (Br₂) | FeBr₃ | N-methyl-4-bromo-3,5-dimethylbenzamide | Moderate to Good |

Nitration:

Nitration of the aromatic ring introduces a nitro group, which can be a precursor to an amino group or other functionalities. The directing effects of the substituents on this compound will play a crucial role in determining the regioselectivity of this reaction. The amide group is a meta-director, while the two methyl groups are ortho- and para-directors. In this case, the directing effects of the methyl groups would reinforce substitution at the ortho- and para-positions to the methyl groups (C2, C4, C6).

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically used for the nitration of aromatic compounds. libretexts.orgwikipedia.orgmasterorganicchemistry.comchemguide.co.uk The reaction temperature is a critical parameter to control the extent of nitration. libretexts.orgchemguide.co.uk

Benzylic Functionalization:

The three methyl groups on this compound offer sites for benzylic functionalization. These reactions typically proceed via radical or oxidative pathways.

Benzylic Oxidation: Oxidation of the benzylic C-H bonds can lead to the formation of aldehydes, carboxylic acids, or alcohols. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can be employed, although milder and more selective methods using catalytic systems are often preferred.

Benzylic Halogenation: Radical halogenation, for instance with NBS and a radical initiator, can selectively introduce a halogen atom at the benzylic position. This halogenated intermediate can then be further functionalized.

The table below summarizes potential late-stage functionalization strategies for this compound based on established chemical principles.

| Reaction Type | Reagents and Conditions | Potential Functionalization Site | Product Type |

| Ortho-C-H Arylation | Aryl Halide, Pd Catalyst | C2/C6 | Arylated Benzamide |

| Para-Halogenation | Br₂, FeBr₃ | C4 | Halogenated Benzamide |

| Nitration | HNO₃, H₂SO₄ | C2/C4/C6 | Nitrobenzamide |

| Benzylic Bromination | NBS, Radical Initiator | Methyl Groups | Bromomethylbenzamide |

Mechanistic Organic Chemistry of N,3,5 Trimethylbenzamide Transformations

Elucidation of Reaction Pathways and Transition States in Benzamide (B126) Formation and Modification

The formation of N,3,5-trimethylbenzamide typically proceeds through the reaction of a 3,5-dimethylbenzoyl derivative with methylamine (B109427). A common and efficient laboratory method involves the use of 3,5-dimethylbenzoyl chloride as the acylating agent. This reaction follows a nucleophilic acyl substitution mechanism. commonorganicchemistry.comvanderbilt.edu

The generally accepted pathway involves a two-step addition-elimination process libretexts.orgchemguide.co.ukdocbrown.info:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine on the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride. libretexts.orgdocbrown.info This attack leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. The nitrogen atom, having formed a new bond, bears a positive charge. chemguide.co.ukyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and rapidly collapses. masterorganicchemistry.com The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.ukchemguide.co.uk

Deprotonation: The resulting protonated amide is then deprotonated, usually by another molecule of methylamine or a different base present in the reaction mixture, to yield the final this compound and methylammonium (B1206745) chloride. libretexts.orgchemguide.co.uk

The transition state for the rate-determining step, which is generally the initial nucleophilic attack, is characterized by the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-oxygen π-bond. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral.

Modification of this compound can involve various reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions at the amide functionality. The mechanisms of these transformations would follow the established pathways for such reactions on substituted benzamides.

Kinetic Studies and Reaction Rate Determination for this compound Syntheses

Reactivity of the Acylating Agent: The reactivity of the carboxylic acid derivative is a primary factor. Acyl chlorides, like 3,5-dimethylbenzoyl chloride, are highly reactive due to the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com The order of reactivity for common acylating agents is generally: acyl chloride > acid anhydride (B1165640) > ester > carboxylic acid. vanderbilt.edu

Nucleophilicity of the Amine: The nucleophilicity of the amine plays a crucial role. Methylamine is a relatively strong nucleophile.

Steric Hindrance: The steric bulk around the reacting centers can affect the reaction rate. In the case of this compound synthesis from 3,5-dimethylbenzoyl chloride and methylamine, the steric hindrance is relatively low.

Solvent: The choice of solvent can influence the reaction rate by stabilizing the transition state.

Temperature: As with most chemical reactions, the rate of amidation generally increases with temperature.

A general rate law for the reaction of an acyl chloride with an amine can be expressed as:

Rate = k[Acyl Chloride][Amine]

The reaction is typically fast and often carried out at room temperature. commonorganicchemistry.com

The table below illustrates the relative reactivity of different acylating agents, which would correlate with the expected reaction rates in the synthesis of this compound.

| Acylating Agent | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Acyl Chloride | Very High | Room temperature, often with a base |

| Acid Anhydride | High | Room temperature or gentle heating |

| Ester | Moderate | Heating, often with a catalyst |

| Carboxylic Acid | Low | High temperatures, often with a catalyst |

Investigation of Catalytic Cycles and Active Species in Metal-Mediated Reactions

Direct amidation of carboxylic acids, such as 3,5-dimethylbenzoic acid, with amines is a more atom-economical approach but often requires high temperatures. catalyticamidation.info Catalysts are employed to facilitate this reaction under milder conditions. Boron-based catalysts are commonly used for direct amidation reactions. catalyticamidation.infonih.govresearchgate.net

While a specific catalytic cycle for the synthesis of this compound has not been detailed, a plausible mechanism based on studies of boron-catalyzed amidations can be proposed. rsc.orgnih.gov

The catalytic cycle likely involves the following key steps:

Activation of the Carboxylic Acid: The boron catalyst, for example, a boronic acid, reacts with the carboxylic acid (3,5-dimethylbenzoic acid) to form an acyloxyboron intermediate. This step activates the carboxylic acid by making the carbonyl group more electrophilic. nih.gov

Nucleophilic Attack by the Amine: The amine (methylamine) then attacks the activated carbonyl group of the acyloxyboron intermediate.

Formation of the Tetrahedral Intermediate: This attack leads to a tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the amide (this compound) and regenerates the boron catalyst, which can then enter another catalytic cycle. nih.gov

Recent mechanistic studies suggest that the process may be more complex, potentially involving dimeric boron species that help to activate the carboxylic acid and deliver the amine. rsc.org

Stereochemical Control and Chiral Induction in this compound Derivative Synthesis

This compound itself is an achiral molecule. However, stereochemical control and chiral induction become important when synthesizing chiral derivatives of this compound. Chirality could be introduced by several means, such as:

Using a Chiral Amine: Reacting 3,5-dimethylbenzoyl chloride with a chiral amine would lead to a chiral amide.

Using a Chiral Carboxylic Acid Derivative: If the 3,5-dimethylbenzoyl moiety contained a stereocenter, the resulting amide would be chiral.

Asymmetric Catalysis: Chiral catalysts can be used to introduce stereocenters in the molecule. For example, an asymmetric C-H activation on one of the methyl groups followed by functionalization could lead to a chiral product. The enantioselective synthesis of chiral amides is an active area of research, with various catalytic systems being developed. researchgate.netnih.govrsc.org

The principles of asymmetric synthesis, such as the use of chiral auxiliaries, chiral catalysts, or chiral reagents, would be applicable to the synthesis of chiral derivatives of this compound. For instance, a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction is a known method for the enantioselective synthesis of chiral amides from primary amides. researchgate.net

Solvent Effects and Environmental Influences on Reaction Mechanisms

The choice of solvent can significantly impact the mechanism and rate of this compound synthesis. In nucleophilic acyl substitution reactions, the solvent can influence the stability of the reactants, transition state, and products.

For the reaction of 3,5-dimethylbenzoyl chloride with methylamine, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are often used. commonorganicchemistry.com

Polar Aprotic Solvents: Solvents like DMF can accelerate the reaction by solvating the charged transition state, thereby lowering the activation energy.

Nonpolar Aprotic Solvents: Reactions in nonpolar solvents are also feasible.

Protic Solvents: Protic solvents can solvate both the nucleophile (amine) and the leaving group (chloride ion), but they can also protonate the amine, reducing its nucleophilicity.

Recent studies have also explored solvent-controlled amidation of acid chlorides, where the choice of solvent can even influence the product outcome, leading to either primary amides or imides. nih.gov

The table below summarizes the general effects of different solvent types on nucleophilic acyl substitution reactions for amide synthesis.

| Solvent Type | General Effect on Reaction Rate | Reasoning |

|---|---|---|

| Polar Aprotic (e.g., DMF, DMSO) | Generally accelerates the reaction | Stabilizes the charged transition state |

| Nonpolar Aprotic (e.g., Hexane, Toluene) | Generally slower reaction | Poor solvation of the transition state |

| Polar Protic (e.g., Water, Ethanol) | Can slow down the reaction | Can protonate the amine, reducing its nucleophilicity |

Computational Chemistry and Theoretical Molecular Investigations of N,3,5 Trimethylbenzamide

Implicit and Explicit Solvation Models for Environmental Effects

The surrounding environment, particularly the solvent, can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models treat solvation effects in two primary ways: implicitly and explicitly. mdpi.com

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.orgyoutube.com The solute is placed within a cavity in this dielectric continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent. wikipedia.orgyoutube.com Common implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). wikipedia.orgfaccts.de These models are computationally efficient and provide a reasonable description of the solvent's bulk electrostatic effects. wikipedia.org

Explicit solvation models take a more direct approach by surrounding the solute molecule with a number of individual, explicitly represented solvent molecules (e.g., a sphere or box of water molecules). wikipedia.orgnih.gov This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which is not captured by implicit models. mdpi.com All-atom molecular dynamics (MD) simulations are typically performed with explicit solvent to study the dynamic behavior of the system over time. nih.gov While computationally more demanding, explicit models can provide a more physically accurate, spatially resolved description of the solvent environment. wikipedia.org Hybrid models also exist, combining a layer of explicit solvent molecules for the immediate vicinity of the solute with an implicit continuum for the bulk solvent. wikipedia.org

Prediction of Solvation Free Energies

The solvation free energy (ΔGsolv) is a critical thermodynamic quantity that measures the free energy change when a molecule is transferred from the gas phase to a solvent. It is fundamental to understanding solubility, partitioning behavior, and binding affinities. Computational methods can predict this value, offering insights that are valuable in fields like drug discovery.

Implicit solvation models are frequently used to estimate ΔGsolv. nih.gov Methods like the SMD model and various implementations of the PCM and COSMO models have been developed and benchmarked for this purpose. wikipedia.orgnih.gov For example, studies on small amides demonstrate the challenges and successes of these predictions. While pairwise additive potentials in simulations have shown that successive N-methylation leads to less favorable solvation, experimental data reveal more irregular patterns, highlighting the complexity of accurately modeling these effects. temple.edu Discrepancies between theoretical and experimental values motivate ongoing improvements in these computational models. temple.edu

Below is a representative table illustrating the comparison between experimental and calculated solvation free energies for small amides, showcasing the performance of different computational approaches.

| Compound | Solvent | Experimental ΔGsolv (kcal/mol) | Calculated ΔGsolv (kcal/mol) (Method) | Mean Unsigned Error (kcal/mol) |

| Acetamide | Water | -9.7 | -10.1 (AMOEBA) | 1.22 (across all solvents) soton.ac.uk |

| N-methylacetamide | Water | -10.1 | -9.5 (GAFF) | 0.66 (across all solvents) soton.ac.uk |

| N,N-dimethylacetamide | Water | -8.6 | -9.1 (AMOEBA) | 1.22 (across all solvents) soton.ac.uk |

| Ammonia | Toluene | -2.1 | -3.5 (GAFF) | 0.66 (across all solvents) soton.ac.uk |

This table is illustrative, compiled from data on various small molecules to demonstrate the application of solvation free energy prediction. The specific values are representative of typical accuracies reported in the literature. soton.ac.uk

Parameterization of Force Fields for Benzamide (B126) Systems

Molecular dynamics (MD) simulations, which are essential for studying the dynamic behavior of molecules, rely on a set of mathematical functions and parameters known as a force field. researchgate.net The accuracy of an MD simulation is critically dependent on the quality of these force field parameters, which describe the energy of the system as a function of its atomic coordinates. For novel molecules like N,3,5-trimethylbenzamide, or for systems where existing parameters are insufficient, a specific parameterization process is required. researchgate.net

Force fields like the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are designed for organic and drug-like molecules and provide a framework for this process. nih.gov The parameterization protocol typically involves:

Partial Atomic Charges: Determining the partial charges on each atom is crucial for accurately modeling electrostatic interactions. These are often derived from quantum mechanics (QM) calculations to fit the electrostatic potential of the molecule. nih.gov

Lennard-Jones (LJ) Parameters: These parameters (well depth ε and radius σ) describe the van der Waals interactions (attraction and repulsion) between atoms. They are often optimized to reproduce experimental data for pure liquids, such as density and heat of vaporization. acs.org

Bonded Parameters: These include terms for bond stretching, angle bending, and dihedral angle torsion. They are typically fitted to match geometries, vibrational frequencies, and potential energy scans obtained from high-level QM calculations. researchgate.netnih.gov

Automated tools and workflows have been developed to streamline this often tedious and complex process, ensuring that the resulting parameters are consistent with the parent force field. researchgate.net Accurate parameterization is essential for meaningful simulations of benzamide systems in different environments. nih.gov

Ligand-Target Interaction Modeling (Theoretical Aspects)

Understanding how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme, is a cornerstone of computational drug discovery. Ligand-target interaction modeling encompasses several theoretical techniques aimed at predicting the binding mode, affinity, and specificity of these interactions. nih.gov

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor) to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. mdpi.comresearchgate.net

The scoring function is a mathematical model that estimates the binding affinity (or a value that correlates with it) for a given binding pose. These functions are developed to be computationally fast and typically approximate various components of binding energy, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The development and refinement of scoring functions are active areas of research, aiming to improve the accuracy of binding affinity prediction. mdpi.com

The table below provides illustrative data from a hypothetical docking study of benzamide derivatives into a protein active site, demonstrating the type of output generated.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative 1 | -8.5 | LYS440, ARG487 | Hydrogen Bond, Pi-Anion |

| Derivative 2 | -7.9 | DT9, DA12, DG13 | Hydrogen Bond |

| Derivative 3 | -9.2 | TYR92, PHE100 | Pi-Pi Stacking, Hydrophobic |

| Etoposide (Reference) | -8.8 | LYS440, DT9 | Hydrogen Bond |

This table is a representative example based on docking studies of various benzamide and related compounds against biological targets like DNA gyrase or topoisomerase. mdpi.comresearchgate.netnih.gov

Binding Site Characterization and Hotspot Analysis

Before docking can be performed, the potential binding site on the target protein must be identified and characterized. Binding site characterization involves geometric analysis of the protein's surface to find pockets and cavities suitable for ligand binding. These sites are then analyzed for their physicochemical properties, such as hydrophobicity, hydrogen bonding potential, and charge distribution.

Hotspot analysis is a technique used to identify specific regions within a binding site that contribute most significantly to the binding free energy. These "hotspots" are typically locations where key interactions, such as hydrogen bonds with crucial residues or favorable hydrophobic contacts, can form. nih.gov Identifying these hotspots is vital for understanding the basis of molecular recognition and for designing ligands that can effectively engage with the target to achieve high affinity and specificity. nih.gov For instance, studies might reveal that interaction with a specific arginine or tyrosine residue is critical for the binding of a series of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A 3D-QSAR model, for example, attempts to explain the variation in activity based on the 3D properties of the molecules. researchgate.net

The process involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities (e.g., IC50 values) against a specific target is required.

Molecular Descriptors: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices, and 3D descriptors derived from molecular field analysis (e.g., steric and electrostatic fields in CoMFA and CoMSIA). nih.govresearchgate.net

Model Building: Statistical methods, such as partial least squares (PLS) or machine learning algorithms like artificial neural networks, are used to build a mathematical equation relating the descriptors to the biological activity. nih.govresearchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model development. jmchemsci.comekb.eg

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds and provide insights into the structural features that enhance or diminish activity, thereby guiding the design of more potent molecules. jmchemsci.com

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Steric (CoMFA) | Bulkiness of a substituent | Favorable bulky groups in a specific region may increase binding. nih.gov |

| Electrostatic (CoMFA) | Partial charge distribution | Positively charged regions on the ligand may favor interaction with a negative protein residue. researchgate.net |

| Hydrophobic (CoMSIA) | Lipophilicity | Hydrophobic groups may be preferred in a greasy pocket of the binding site. researchgate.net |

| H-Bond Donor (CoMSIA) | Presence of NH, OH groups | A hydrogen bond donor may be required to interact with a key acceptor residue. researchgate.net |

| E-State Indices | SddsN (for nitro groups) | A larger value may indicate a structural alert or a key interaction feature. researchgate.net |

Supramolecular Chemistry and Crystal Engineering with N,3,5 Trimethylbenzamide Motifs

Design and Synthesis of Self-Assembling N,3,5-trimethylbenzamide Derivatives

The design of self-assembling derivatives of this compound hinges on the principles of molecular recognition, where specific and directional interactions guide the assembly process. By modifying the core structure, researchers can program molecules to form desired supramolecular architectures. The synthesis of such derivatives typically involves standard organic chemistry reactions.

A general synthetic approach for N-substituted benzamide (B126) derivatives involves the coupling of a carboxylic acid with an amine. For instance, a series of N-substituted benzamide derivatives have been synthesized based on Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net This suggests that similar synthetic strategies could be employed to create a library of this compound derivatives with varied functionalities for self-assembly studies.

The synthesis of benzene-1,3,5-tricarboxamides (BTAs) provides another valuable framework for designing self-assembling systems. rsc.orgresearchgate.net These molecules are known to form one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding. rsc.org By analogy, this compound could be functionalized to create derivatives that mimic this self-assembly behavior. For example, introducing additional hydrogen bonding sites or π-rich aromatic groups could enhance the directionality and strength of intermolecular interactions, leading to the formation of ordered supramolecular polymers.

The synthesis of such derivatives could be achieved through multi-step reaction sequences. For example, starting with 3,5-dimethylbenzoic acid, the corresponding acid chloride can be prepared, which is then reacted with a desired amine to yield the final this compound derivative. The choice of the amine component is crucial in tailoring the self-assembly properties.

Table 1: Potential Synthetic Strategies for Self-Assembling this compound Derivatives

| Strategy | Description | Potential Outcome |

|---|---|---|

| Amide Coupling | Reaction of 3,5-dimethylbenzoyl chloride with various functionalized amines. | A library of derivatives with tailored hydrogen bonding and steric properties. |

| Functional Group Transformation | Modification of substituents on the aromatic ring or the N-alkyl group. | Introduction of recognition sites for specific intermolecular interactions. |

Hydrogen Bonding and π-π Stacking Interactions in Solid-State Structures

The solid-state architecture of this compound and its derivatives is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular connections.

In the solid state, benzamide molecules are known to form hydrogen-bonded networks. researchgate.net For this compound, the secondary amide derivatives (where one of the N-substituents is a hydrogen) can form strong N-H···O=C hydrogen bonds, often leading to one-dimensional chains or tapes. The presence of the two methyl groups on the benzene (B151609) ring can influence the packing of these chains, potentially leading to more complex three-dimensional structures.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings play a crucial role in the crystal packing. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-deficient σ-framework of an adjacent ring. The strength and geometry of these interactions are sensitive to the substituents on the aromatic ring. The methyl groups on this compound, being electron-donating, can influence the electron density of the π-system and thus modulate the π-π stacking interactions.

The interplay between hydrogen bonding and π-π stacking is a key determinant of the final crystal structure. rsc.orgnih.govrsc.orgnih.govresearchgate.net In some cases, hydrogen bonding can enhance the strength of π-π stacking interactions by depleting the electron density of the aromatic ring. rsc.org Hirshfeld surface analysis is a powerful tool for quantifying and visualizing these intermolecular contacts in the crystal packing. nih.gov

Co-crystallization and Polymorphism Studies of this compound

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a promising candidate for co-crystallization and a subject for polymorphism studies.

Co-crystallization is a technique used to design new crystalline materials with modified physicochemical properties by combining two or more different molecules in a single crystal lattice. The formation of co-crystals is driven by the establishment of robust intermolecular interactions, such as hydrogen bonds, between the co-formers. Given its hydrogen bonding capabilities, this compound could be co-crystallized with other molecules that have complementary functional groups, such as carboxylic acids or other amides. For example, a cocrystal of ethenzamide (a different benzamide) with trimesic acid has been reported, where hydrogen bonds form between the amide group of ethenzamide and the carboxyl groups of trimesic acid. scirp.orgresearchgate.net A similar strategy could be applied to this compound to generate novel co-crystals with tunable properties.

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial in the pharmaceutical and materials science fields. N-arylbenzamides have been shown to exhibit polymorphism, with different crystal forms arising from variations in molecular conformation and hydrogen bonding networks. mdpi.comresearchgate.net It is therefore highly probable that this compound and its derivatives could also exhibit polymorphism. The investigation of its polymorphic behavior would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) and characterizing the resulting solid forms using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC).

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

While this compound itself is not a typical ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers due to the lack of strong coordinating groups, its derivatives can be designed to incorporate such functionalities. By introducing coordinating groups like carboxylates, pyridyls, or imidazoles onto the benzamide scaffold, it is possible to create new ligands for the synthesis of MOFs and coordination polymers.

MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and chemical environment, can be tuned by judiciously selecting the metal and organic components. Benzamide-containing ligands could introduce specific functionalities into the pores of MOFs, potentially leading to materials with enhanced gas storage, separation, or catalytic properties. For example, the amide groups could serve as hydrogen bonding sites for the selective adsorption of guest molecules.

A related compound, N,N-Diethyl-3-methylbenzamide (DEET), has been shown to act as a solvent in the synthesis of MOFs with phase-directing capabilities. rsc.org This suggests that this compound could also be explored as a solvent or additive in MOF synthesis, potentially influencing the crystallization process and the resulting framework topology.

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. mdpi.comrsc.org Similar to MOFs, the properties of coordination polymers are dictated by their building blocks. Derivatives of this compound functionalized with appropriate coordinating moieties could be used to synthesize novel coordination polymers with interesting structural and functional properties. For instance, tripodal ligands based on a 1,3,5-trisubstituted benzene core have been used to create 2D MOFs. nih.gov

Host-Guest Chemistry Involving Benzamide Architectures

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. Benzamide moieties can be incorporated into larger macrocyclic or cage-like host molecules to create specific binding sites for guest molecules.

The amide groups within these architectures can participate in hydrogen bonding with guests, while the aromatic rings can engage in π-π stacking or CH-π interactions. These multiple, cooperative interactions can lead to high binding affinities and selectivities. For instance, benzodiazacoronands, which are macrocyclic compounds containing benzamide units, have been shown to form host-guest complexes with various small molecules. nih.gov The study of these complexes using solid-state NMR and X-ray diffraction has provided insights into the nature of the host-guest interactions. nih.gov

Furthermore, metal-organic cages can encapsulate amide guests and even catalyze their reactions within the confined space of the host's cavity. chemrxiv.org This highlights the potential for designing sophisticated host-guest systems based on benzamide architectures for applications in catalysis, sensing, and drug delivery. While specific host-guest systems involving this compound have not been reported, the fundamental principles of molecular recognition suggest that it could be a valuable component in the design of new host molecules. The methyl groups on the benzene ring could be used to fine-tune the size and shape of the binding cavity, thereby influencing the guest selectivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Entinostat (MS-275) |

| Benzene-1,3,5-tricarboxamides (BTAs) |

| 3,5-dimethylbenzoic acid |

| 3,5-dimethylbenzoyl chloride |

| Ethenzamide |

| Trimesic acid |

| N,N-Diethyl-3-methylbenzamide (DEET) |

| N-(2,4-Dimethoxyphenyl)thiophene-2-carboxamid |

| 1,3,5-tris(1-imidazolyl)benzene |

Advanced Research Applications and Future Directions for N,3,5 Trimethylbenzamide

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interaction Mechanisms

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like N,3,5-trimethylbenzamide influences its biological activity. For benzamide (B126) derivatives, these studies are crucial in optimizing interactions with biological targets. The methyl groups on the benzoyl ring of this compound are of particular interest, as their position and steric bulk can significantly affect binding affinity and selectivity.

In the realm of ligand design, the this compound core can be systematically modified to probe its interactions with various biological targets. The effects of substitutions on the benzamide moiety can lead to a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects. researchgate.net The design of novel ligands often involves molecular hybridization, combining the benzamide scaffold with other pharmacologically active moieties to target specific enzymes or receptors. researchgate.net For instance, the synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has been explored to create compounds with potential insecticidal and fungicidal activities. nih.gov

The mechanism of action for substituted benzamides often involves selective modulation of receptors, such as dopamine (B1211576) D2 and D3 receptors, which has been implicated in their use for both depressive states and schizophrenia. nih.govresearchgate.net The design of new derivatives focuses on enhancing this selectivity and potency.

In silico docking studies of various benzamide derivatives have shown that hydrophobic interactions play a key role in their binding to receptors. mdpi.com For example, in the case of thiobenzamide (B147508) influenza fusion inhibitors, the specific stereochemistry of the molecule is essential for potent inhibitory activity, highlighting the importance of how the hydrophobic parts of the molecule fit into the target's binding pocket. nih.gov The strategic placement of methyl groups, as seen in this compound, can be a design element to optimize these hydrophobic interactions. A proposed binding model for certain chiral propionamide (B166681) analogues suggests the involvement of two hydrophobic pockets. nih.gov

A summary of how modifications to a hypothetical benzamide scaffold could influence interactions with a hydrophobic pocket is presented in Table 1.

| Modification | Predicted Effect on Hydrophobic Interaction | Rationale |

| Addition of alkyl chains | Increased | Enhances van der Waals contacts. |

| Introduction of polar groups | Decreased | May disrupt favorable hydrophobic contacts. |

| Altering substitution pattern | Variable | Can optimize or disrupt the fit within the pocket. |

This table is illustrative and based on general principles of medicinal chemistry.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.org Benzamide derivatives have been investigated as both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for various receptors, including metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.comacs.org These modulators offer the potential for greater selectivity and a more nuanced control of receptor activity compared to traditional orthosteric ligands. nih.gov

For aryl benzamide derivatives acting as mGluR5 NAMs, studies have identified key structural features that impact their inhibitory effects, such as the presence of sterically hindered and hydrophobic groups. mdpi.com The this compound structure could serve as a starting point for designing novel allosteric modulators, where the trimethylphenyl moiety could interact with an allosteric binding site. The functional potency of an allosteric modulator is dependent on both its affinity for the allosteric site and its degree of cooperativity with the orthosteric ligand. nih.gov

In vitro studies are essential to elucidate the precise mechanism of action of this compound and its analogues. These investigations can determine key parameters such as binding affinities (Ki values), the concentration required for 50% inhibition (IC50), and the specific type of enzyme inhibition (e.g., competitive, non-competitive).

For example, kinetic studies on halo-substituted mixed ester/amide-based derivatives as inhibitors of jack bean urease have been conducted to determine their mechanism of inhibition. semanticscholar.org Similarly, for novel antagonists of the TRPV1 receptor, binding affinities have been determined through competitive binding assays. nih.gov Such studies would be crucial to characterize the interaction of this compound derivatives with their biological targets. A hypothetical comparison of inhibitory activities is shown in Table 2.

| Compound | Target | IC50 (µM) | Ki (nM) | Mechanism of Inhibition |

| Analogue A | Enzyme X | 5.2 | 150 | Competitive |

| Analogue B | Enzyme X | 10.8 | 320 | Non-competitive |

| Analogue C | Receptor Y | 2.1 (EC50) | 9.6 | Positive Allosteric Modulator |

This table presents hypothetical data to illustrate the types of parameters determined in in vitro mechanistic studies.

Exploratory Material Science Applications of this compound and Analogues

The unique structural features of this compound also suggest its potential utility in the field of material science, particularly in the development of functional organic materials. The arrangement of amide groups and substituted aromatic rings can facilitate self-assembly processes and the formation of ordered structures.

Benzamide-containing molecules, particularly those with a symmetrical substitution pattern like benzene-1,3,5-tricarboxamides (BTAs), are known to self-assemble into supramolecular polymers through hydrogen bonding. rsc.orgnih.gov These materials have potential applications in creating functional biomaterials that mimic natural fibrous structures. rsc.org While this compound is not a tricarboxamide, the principles of hydrogen bonding and aromatic stacking are still relevant.

Derivatives of this compound could be designed to act as building blocks for liquid crystals, gels, or other ordered materials. The trimethyl substitution pattern can influence the packing of the molecules in the solid state, potentially leading to materials with interesting optical or electronic properties. The broader class of 1,3,5-triazine (B166579) derivatives has been extensively studied for their applications in electroluminescent devices and other photo- and electroluminescent materials. rsc.org While structurally distinct, this highlights the potential for nitrogen-containing aromatic compounds in material science. Further research would be needed to explore how the specific structure of this compound and its analogues could be exploited for the development of novel functional organic materials.

Advanced Research Applications of this compound Remain Largely Unexplored

Despite the vast landscape of chemical research, detailed investigations into the advanced applications of this compound are notably limited in publicly available scientific literature. While this compound is known as a chemical intermediate, its potential in more specialized fields such as polymer science, catalysis, and interdisciplinary research appears to be in the nascent stages or as yet undocumented.

An extensive review of current research databases and scientific publications reveals a scarcity of in-depth studies on this compound, particularly concerning its integration into polymer systems, its function as a ligand in catalysis, or its role in broader interdisciplinary applications. The compound is occasionally mentioned in patents and chemical synthesis literature, often as a starting material or an intermediate in the creation of more complex molecules. For instance, its preparation has been documented in the context of manganese-catalyzed C-H functionalization reactions.

Similarly, the role of this compound in catalysis is not well-established. While a patent mentions its use in a palladium-catalyzed reaction, this represents a singular application rather than a broad exploration of its potential as a versatile ligand scaffold for transition metal catalysis. A thorough investigation in this area would necessitate studies on its coordination chemistry with various metals and its efficacy in promoting a range of catalytic transformations, including enantioselective processes. Currently, there is no significant body of research to support a detailed discussion on these applications.

Furthermore, the potential for interdisciplinary research involving this compound remains an open question. Its utility in fields such as materials science, medicinal chemistry, or agrochemicals has not been a focus of published studies. Identifying and developing such interdisciplinary opportunities would require foundational research into the compound's fundamental properties and reactivity, which is not yet present in the public domain.

Q & A

Q. What is the optimized synthetic route for N,3,5-trimethylbenzamide, and how is its structure validated?

The compound is synthesized via acylation of 3,5-dimethylbenzoic acid using methoxyamine under general procedure A. Key steps include:

- Reagents : 3,5-Dimethylbenzoic acid, methoxyamine, and standard coupling agents.

- Yield : 62% (yellow oil).

- Characterization :

- 1H NMR (CDCl₃): δ 7.23 (s, 2H), 7.07 (s, 1H), 3.57 (s, 3H, OCH₃), 3.33 (s, 3H, NCH₃), 2.33 (s, 6H, Ar-CH₃).

- HRMS : m/z 194.1190 (calculated: 194.1175 for C₁₁H₁₅NO₂).

Methodological Note: Ensure anhydrous conditions to minimize side reactions. Use column chromatography for purification to isolate the product from unreacted starting materials .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assign aromatic protons (δ 7.23 and 7.07) and methyl groups (OCH₃, NCH₃, Ar-CH₃) to confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₅NO₂) and rule out isotopic interference.

- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹). Tip: Compare experimental NMR data with literature values to resolve ambiguities in peak assignments .

Q. How is this compound utilized as a precursor in organic synthesis?

The compound serves as an upstream intermediate for synthesizing derivatives like 3,5-dimethylbenzaldehyde. Key applications:

- Functional Group Transformation : Hydrolysis or oxidation of the amide group to yield aldehydes or carboxylic acids.

- Cross-Coupling Reactions : Methyl groups on the aromatic ring enable regioselective functionalization via halogenation or sulfonation. Note: Handle under inert atmosphere (N₂/Ar) to prevent degradation of sensitive intermediates .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis mechanism of this compound?

- Density Functional Theory (DFT) : Model the reaction pathway to identify transition states and energy barriers. Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections for accurate thermochemical data .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates.

- Catalyst Design : Screen ligands or metal catalysts to enhance acylation efficiency. Example: Compare computed activation energies for alternative coupling agents to guide experimental optimization .

Q. What strategies can improve the yield of this compound beyond 62%?

- Reaction Optimization :

- Temperature : Test elevated temperatures (80–100°C) to accelerate kinetics while monitoring decomposition.

- Catalysts : Explore DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency.

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) to reduce product loss.

- Scale-Up : Evaluate batch vs. flow chemistry for reproducibility at larger scales.

Data-Driven Approach: Use Design of Experiments (DoE) to systematically vary parameters and identify optimal conditions .

Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution?

- Computational Analysis :

- Calculate electron density maps (via DFT) to identify electron-rich regions (e.g., para to methyl groups) susceptible to electrophilic attack.

- Simulate Fukui indices to predict sites for nitration or halogenation.

- Experimental Validation :

- Perform bromination (Br₂/FeBr₃) and analyze regioselectivity via NMR or X-ray crystallography.

Insight: Methyl groups act as ortho/para-directing substituents, but steric hindrance may favor meta substitution in crowded systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields of this compound?

- Variable Screening : Assess purity of starting materials (e.g., 3,5-dimethylbenzoic acid), solvent dryness, and catalyst loading.

- Analytical Consistency : Cross-validate yields using internal standards (e.g., anthracene) in GC-MS or HPLC.

- Reproducibility : Replicate procedures across multiple labs to isolate operator- or equipment-dependent factors. Case Study: A 62% yield may drop to ~50% if residual moisture deactivates coupling agents.

Methodological Tables

Q. Table 1. Synthetic and Analytical Data for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Starting Material | 3,5-Dimethylbenzoic acid | |

| Reaction Conditions | Anhydrous, room temperature, 16–24 hr | |

| Yield | 62% | |

| 1H NMR (Key Peaks) | δ 2.33 (Ar-CH₃), 3.33 (NCH₃) | |

| HRMS (M + H) | 194.1190 (calc. 194.1175) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.